An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise substitution pattern on the indazole ring is critical for pharmacological activity, making unambiguous structure elucidation a cornerstone of drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to confirm the chemical structure of 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of bioactive molecules.[2] This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography, offering field-proven insights into experimental design, data interpretation, and the causality behind analytical choices.
Introduction: The Significance of the Indazole Nucleus
Indazoles, as bioisosteres of indoles, have garnered significant attention from medicinal chemists.[3] Their unique electronic properties and ability to participate in hydrogen bonding interactions have led to their incorporation into a wide range of pharmacologically active compounds, including anti-cancer agents, anti-emetics, and anti-inflammatory drugs.[2][3] The introduction of a carboxylic acid at the 3-position provides a crucial handle for further synthetic modifications, making indazole-3-carboxylic acids valuable building blocks in drug discovery programs.[3]
The subject of this guide, 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, presents a specific substitution pattern where the interplay of the electron-withdrawing bromine atom and the electron-donating methoxy group can significantly influence its chemical reactivity and biological properties. Therefore, rigorous structural confirmation is paramount to ensure the integrity of subsequent research and development efforts.
Synthesis Pathway Overview
A plausible synthetic route to 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid can be adapted from established methods for related indazole derivatives.[3][4] A common approach involves the bromination of a suitable indazole precursor. For instance, one could start with 6-methoxy-1H-indazole-3-carboxylic acid and introduce the bromine at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS). The regioselectivity of this reaction is a critical aspect that necessitates the comprehensive structural elucidation detailed in the following sections.
Caption: Synthetic and analytical workflow for 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid.
Mass Spectrometry: Confirming the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step to confirm the elemental composition of the synthesized compound.
Experimental Protocol: HRMS Analysis
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Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: The analysis is performed on a high-resolution mass spectrometer, for instance, a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
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Data Acquisition: The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Data Interpretation and Expected Results
For 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid (C₉H₇BrN₂O₃), the expected monoisotopic mass is 270.9662 g/mol . The presence of a bromine atom results in a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| [M+H]⁺ | 271.9740 | 273.9720 |
| [M-H]⁻ | 269.9584 | 271.9564 |
The high-resolution data allows for the confirmation of the elemental composition with a high degree of confidence, typically within a 5 ppm mass accuracy window.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, enabling the definitive assignment of the substitution pattern. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments is essential for a complete structural assignment.
Experimental Protocol: NMR Analysis
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard.
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Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Experiments:
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¹H NMR: To identify all proton signals and their multiplicities.
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¹³C NMR: To identify all carbon signals.
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HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond C-H correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, which are crucial for connecting molecular fragments.
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¹H NMR: Proton Assignments
The ¹H NMR spectrum is expected to show signals for the two aromatic protons, the methoxy group protons, and the acidic protons of the carboxylic acid and the indazole NH.
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Aromatic Protons: The benzene portion of the indazole ring will exhibit two singlets, corresponding to the protons at the C4 and C7 positions. The absence of ortho or meta coupling confirms their isolated nature.
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Methoxy Protons: A sharp singlet integrating to three protons is expected for the -OCH₃ group.
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NH and OH Protons: Two broad singlets, which are typically exchangeable with D₂O, will be observed for the indazole N-H and the carboxylic acid O-H protons.
¹³C NMR: Carbon Skeleton
The ¹³C NMR spectrum will reveal the nine distinct carbon environments in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
2D NMR: Connecting the Pieces
HSQC and HMBC experiments are pivotal in assembling the final structure.
Caption: Logical workflow for structure determination using 2D NMR techniques.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. For 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid, we expect to see correlations for the C4-H4, C7-H7, and the methoxy C-H bonds. This allows for the unambiguous assignment of the protonated carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is the key to piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
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The methoxy protons showing a correlation to the C6 carbon.
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The H4 proton showing correlations to C3, C5, and C7a.
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The H7 proton showing correlations to C5, C6, and C3a.
These long-range correlations confirm the positions of the bromo and methoxy substituents relative to the protons and the carboxylic acid group.
Summary of Expected NMR Data (in DMSO-d₆)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H to C) |
| -COOH | ~13.5 (br s, 1H) | ~165.0 | C3, C3a |
| N-H | ~14.0 (br s, 1H) | - | C3, C3a, C7a |
| C3 | - | ~142.0 | - |
| C3a | - | ~125.0 | - |
| C4 | ~8.1 (s, 1H) | ~122.0 | C3, C5, C7a |
| C5 | - | ~115.0 | - |
| C6 | - | ~158.0 | - |
| -OCH₃ | ~3.9 (s, 3H) | ~56.0 | C6 |
| C7 | ~7.5 (s, 1H) | ~98.0 | C5, C6, C3a |
| C7a | - | ~140.0 | - |
Note: The chemical shifts are estimated based on data from structurally related compounds and are for illustrative purposes.
X-ray Crystallography: The Definitive Proof
While the combination of HRMS and NMR spectroscopy provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure and stereochemistry.
Experimental Protocol: X-ray Crystallography
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Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF/water).
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Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected.
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Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Expected Structural Features
The crystal structure would definitively confirm the connectivity of all atoms and the substitution pattern on the indazole ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and indazole N-H groups, which dictate the crystal packing.
Conclusion: A Multi-faceted Approach to Structural Integrity
The structure elucidation of novel or key chemical entities like 5-Bromo-6-methoxy-1H-indazole-3-carboxylic acid requires a synergistic application of modern analytical techniques. This guide has outlined a robust, field-proven workflow that begins with the confirmation of the molecular formula by HRMS, followed by the detailed mapping of the molecular framework using a suite of 1D and 2D NMR experiments, and culminating in the unequivocal proof of structure through single-crystal X-ray crystallography. By following this multi-faceted approach, researchers and drug development professionals can ensure the scientific integrity of their work and build a solid foundation for further synthetic and pharmacological investigations.
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